molecular formula C7H4FN3O2 B042428 4-Amino-2-fluoro-5-nitrobenzonitrile CAS No. 143151-03-5

4-Amino-2-fluoro-5-nitrobenzonitrile

Cat. No.: B042428
CAS No.: 143151-03-5
M. Wt: 181.12 g/mol
InChI Key: XAHREBHCCFVAHU-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4FN3O2. It is a yellow solid at room temperature and is primarily used in scientific research and industrial applications. The compound features a benzene ring substituted with an amino group, a fluoro group, a nitro group, and a nitrile group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Nitration of 2-fluorobenzonitrile: The compound can be synthesized by nitrating 2-fluorobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid.

    Amination of 2-fluoro-5-nitrobenzonitrile: Another method involves the amination of 2-fluoro-5-nitrobenzonitrile using aqueous ammonia.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby enhancing efficiency and safety.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethyl sulfoxide, dimethylformamide), elevated temperatures.

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions, room temperature to reflux.

Major Products Formed:

    Reduction: 4-Amino-2-fluoro-5-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Nitroso-2-fluoro-5-nitrobenzonitrile or 4-nitro-2-fluoro-5-nitrobenzonitrile.

Scientific Research Applications

4-Amino-2-fluoro-5-nitrobenzonitrile is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it is used to develop novel compounds with potential therapeutic applications. The compound’s ability to undergo various chemical transformations makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-amino-2-fluoro-5-nitrobenzonitrile largely depends on its chemical reactivity. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. The fluoro group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring. These functional groups collectively contribute to the compound’s ability to interact with various molecular targets and pathways in biological systems.

Comparison with Similar Compounds

    2-Fluoro-5-nitrobenzonitrile: Lacks the amino group, making it less versatile in certain synthetic applications.

    4-Amino-2-chloro-5-nitrobenzonitrile: Similar structure but with a chloro group instead of a fluoro group, which affects its reactivity and stability.

    4-Amino-2-fluoro-5-methylbenzonitrile:

Uniqueness: 4-Amino-2-fluoro-5-nitrobenzonitrile is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with a fluoro group that enhances its reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-amino-2-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHREBHCCFVAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439555
Record name 4-AMINO-2-FLUORO-5-NITROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143151-03-5
Record name 4-AMINO-2-FLUORO-5-NITROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g (108 mmol) of 2,4-difluoro-5-nitrobenzonitrile was added to 200 ml of 25% ammonium hydroxide and the mixture was stirred for 90 min. at room temperature. The yellow precipitate was isolated by filtration and washed with water and a small amount of cold ethanol to give 18.8 g (96%) of the title compound. M.p. 197°-199° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-difluoro-5-nitrobenzonitrile (2 g, 10.86 mmol, prepared as described in: [Ohmori, J.; Sakamoto, S. et. al. J. Med. Chem., 1994, 37(4), 467-475.]) in ethanol (1.25 ml) was added ammonia (6.25 mL, 10.86 mmol) at r.t. The mixture was stirred overnight. Filtered to collect the precipitate, washed w/H2O (3×). The solid was dried in vacuo for 24 hrs to afford 1.9 g of 4-amino-2-fluoro-5-nitrobenzonitrile (1.8 g, 9.44 mmol, 87% yield), which was used in the next reaction without further purification. 1H-NMR (CD3OD, 500 MHz): δ 8.55 (1H, s), 6.82 (1H, s). m/e (M+H): 182.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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